methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 524036-06-4
VCID: VC13311175
InChI: InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7)
SMILES: COC(=O)C1=NNN=C1[N+](=O)[O-]
Molecular Formula: C4H4N4O4
Molecular Weight: 172.10 g/mol

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

CAS No.: 524036-06-4

Cat. No.: VC13311175

Molecular Formula: C4H4N4O4

Molecular Weight: 172.10 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate - 524036-06-4

Specification

CAS No. 524036-06-4
Molecular Formula C4H4N4O4
Molecular Weight 172.10 g/mol
IUPAC Name methyl 5-nitro-2H-triazole-4-carboxylate
Standard InChI InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7)
Standard InChI Key VZOGVAWHFFOYNM-UHFFFAOYSA-N
SMILES COC(=O)C1=NNN=C1[N+](=O)[O-]
Canonical SMILES COC(=O)C1=NNN=C1[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound features a 1,2,3-triazole core substituted at the 4-position with a carboxylate ester (-COOCH₃) and at the 5-position with a nitro group (-NO₂). Key structural insights include:

  • Aromaticity: The triazole ring contributes to planarity and resonance stabilization, enhancing stability .

  • Electron-withdrawing effects: The nitro group reduces electron density at adjacent positions, influencing reactivity and intermolecular interactions .

  • Tautomerism: The 2H-tautomer is stabilized by conjugation between the nitro group and the triazole ring .

Table 1: Basic Molecular Properties

PropertyValueSource
Molecular formulaC₄H₄N₄O₄
Molecular weight172.10 g/mol
IUPAC nameMethyl 5-nitro-2H-triazole-4-carboxylate
SMILESCOC(=O)C1=NNN=C1N+[O-]

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization and functionalization steps:

  • Triazole ring formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated cyclization .

  • Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate .

  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions.

Example Protocol (adapted from ):

  • Cyclization: React 1-azido-4-nitrobenzene with ethyl acetoacetate in methanol using sodium ethoxide (0–5°C, 8 hours).

  • Hydrazinolysis: Treat the intermediate with hydrazine hydrate in DMF (reflux, 6 hours).

  • Condensation: React the carbohydrazide with pyrazole aldehydes in ethanol/H₂SO₄ (reflux, 1–2 hours).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationNaOEt, MeOH, 0–5°C75%
NitrationHNO₃/H₂SO₄, 0°C60–70%
EsterificationCH₃OH, H₂SO₄, reflux80–85%

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester hydrolysis .

Reactivity

  • Ester hydrolysis: Forms 5-nitro-2H-1,2,3-triazole-4-carboxylic acid under acidic/basic conditions .

  • Nitro group reduction: Catalytic hydrogenation yields the corresponding amine derivative, a potential pharmacophore .

Table 3: Spectral Data

TechniqueKey Signals
IR (cm⁻¹)1720 (C=O), 1530 (N-O asymmetric)
¹H NMR (δ)3.90 (s, 3H, -OCH₃), 8.20 (s, 1H, triazole)
¹³C NMR (δ)165.5 (C=O), 148.2 (C-NO₂)

Biological Activity and Applications

Pharmacological Applications

  • Drug intermediates: The nitro group serves as a precursor for bioisosteric modifications .

  • Agrochemicals: Triazole derivatives are used in fungicides and herbicides .

Table 4: Comparative Bioactivity of Triazole Analogs

CompoundActivity (IC₅₀)Target Organism
Fluconazole0.5 μMCandida albicans
5-Nitro-1,2,3-triazole-4-carboxamide1.7 μM (TEAD inhibition)Human cancer cells

Future Directions

  • Synthetic optimization: Develop greener protocols (e.g., microwave-assisted synthesis).

  • Biological screening: Evaluate antifungal/antibacterial activity against resistant strains.

  • Structure-activity relationship (SAR): Modify the ester and nitro groups to enhance potency .

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